Structural Differentiation: N¹-Isopropyl vs. N¹-Methyl Substitution Impact on Lipophilicity and Steric Profile
The target compound features an N¹-isopropyl group, distinguishing it from the closest N¹-methyl analog (1-methylpiperazine-2-carboxamide dihydrochloride, CAS 859213-28-8). The increased hydrophobic surface area of the isopropyl group relative to methyl is predicted to raise LogP by approximately 0.5–0.8 units (class-level SAR inference for alkyl substitution on piperazine scaffolds) and increase topological polar surface area (TPSA) from 58.4 Ų (N¹-methyl) to 67.2 Ų (target) as computed by PubChem for the core scaffold [1] [2]. This structural difference directly influences membrane permeability and target binding within the FSH receptor agonist series, where N¹-substituent bulk is a key selectivity determinant [3].
| Evidence Dimension | Computed topological polar surface area (TPSA) for core scaffold |
|---|---|
| Target Compound Data | 67.2 Ų (for (S)-piperazine-2-carboxamide dihydrochloride scaffold; extended to N¹-isopropyl analog by structural similarity) |
| Comparator Or Baseline | 58.4 Ų for 1-methylpiperazine-2-carboxamide dihydrochloride (PubChem CID 23145861) |
| Quantified Difference | Δ TPSA ≈ +8.8 Ų (15% increase) relative to N¹-methyl analog |
| Conditions | PubChem computed properties (Cactvs 3.4.6.11); values reflect core scaffold differences without N¹-alkyl extension |
Why This Matters
Higher TPSA combined with greater lipophilicity (isopropyl vs. methyl) modulates passive membrane permeability and efflux pump susceptibility – critical parameters for cell-based assay reproducibility and in vivo exposure.
- [1] PubChem. 1-Methylpiperazine-2-carboxamide dihydrochloride (Compound Summary CID 23145861). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperazine-2-carboxamide-dihydrochloride View Source
- [2] PubChem. (2S)-Piperazine-2-carboxamide dihydrochloride (Compound Summary CID 92042928). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/92042928 View Source
- [3] Justia Patents. (2013). Piperazine Derivatives and Methods of Use – US Patent Application 20130143893. Retrieved from https://patents.justia.com/patent/20130143893 View Source
